molecular formula C14H19N3O B11798330 1-(4-(6-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone

1-(4-(6-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone

Cat. No.: B11798330
M. Wt: 245.32 g/mol
InChI Key: MZSYHSGACQIWGB-UHFFFAOYSA-N
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Description

1-(4-(6-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone is a complex organic compound with the molecular formula C14H19N3O This compound features a piperazine ring substituted with a 6-methyl-5-vinylpyridin-2-yl group and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(6-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone typically involves the reaction of 6-methyl-5-vinylpyridin-2-amine with piperazine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as acetonitrile or nitromethane and may require heating to facilitate the reaction . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

1-(4-(6-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The vinyl group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-(6-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(6-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(6-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

1-[4-(5-ethenyl-6-methylpyridin-2-yl)piperazin-1-yl]ethanone

InChI

InChI=1S/C14H19N3O/c1-4-13-5-6-14(15-11(13)2)17-9-7-16(8-10-17)12(3)18/h4-6H,1,7-10H2,2-3H3

InChI Key

MZSYHSGACQIWGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCN(CC2)C(=O)C)C=C

Origin of Product

United States

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